molecular formula C12H11BrO3 B2654438 ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate CAS No. 196799-79-8

ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B2654438
CAS No.: 196799-79-8
M. Wt: 283.121
InChI Key: GNEPOEVUMOGYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Scientific Research Applications

Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:

Future Directions

Benzofuran derivatives, including “2-Ethyloxycarbonyl-3-methyl-7-bromobenzofuran”, have potential applications in various fields such as medicine and pharma due to their unique physicochemical properties and biological activities . Future research may focus on exploring these applications further and developing new synthesis methods for such compounds.

Preparation Methods

The synthesis of ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation.

Mechanism of Action

The mechanism of action of ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives:

Properties

IUPAC Name

ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-3-15-12(14)10-7(2)8-5-4-6-9(13)11(8)16-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEPOEVUMOGYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.